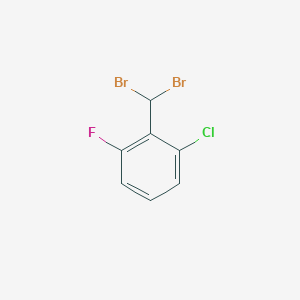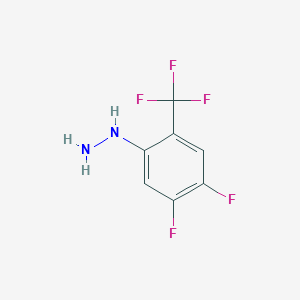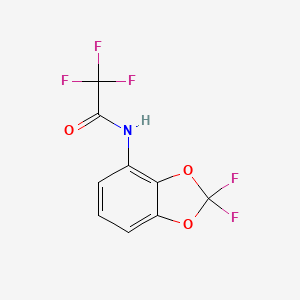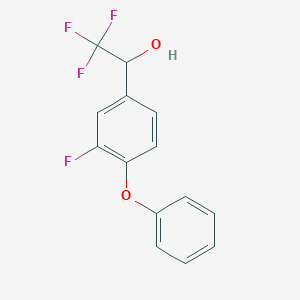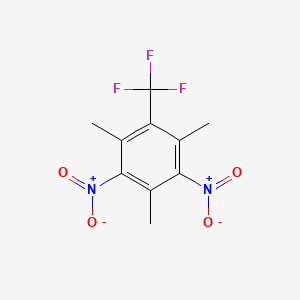
1,3-Dinitro-5-(trifluoromethyl)mesitylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-5-(trifluoromethyl)mesitylene is a versatile chemical compound known for its complex structure and diverse applications in scientific research. The compound features a trifluoromethyl group and two nitro groups attached to a mesitylene core, making it a valuable tool for studying various chemical reactions and synthesizing new compounds.
Preparation Methods
The synthesis of 1,3-Dinitro-5-(trifluoromethyl)mesitylene typically involves multiple steps. One common method includes the nitration of mesitylene, followed by the introduction of the trifluoromethyl group. The nitration process involves treating mesitylene with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The trifluoromethylation can be achieved using reagents such as Togni reagent .
Industrial production methods often involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,3-Dinitro-5-(trifluoromethyl)mesitylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrazine monohydrate for reduction and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dinitro-5-(trifluoromethyl)mesitylene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals.
Medicine: It plays a role in the design of drugs with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-Dinitro-5-(trifluoromethyl)mesitylene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,3-Dinitro-5-(trifluoromethyl)mesitylene can be compared with other similar compounds such as:
1,3,5-Trinitrobenzene: Known for its explosive properties, it differs in the absence of the trifluoromethyl group.
2,4,6-Trinitrotoluene (TNT): Another explosive compound, TNT lacks the trifluoromethyl group and has a different substitution pattern.
1,3-Dinitrobenzene: Similar in having two nitro groups but lacks the trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,3,5-trimethyl-2,4-dinitro-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-4-7(10(11,12)13)5(2)9(15(18)19)6(3)8(4)14(16)17/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHGEVJHGNWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile](/img/structure/B6310815.png)
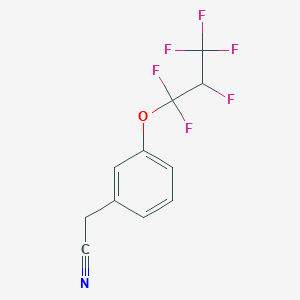
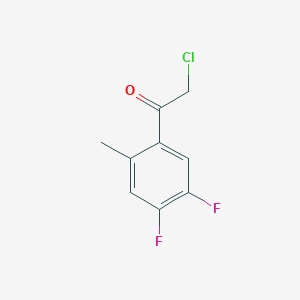
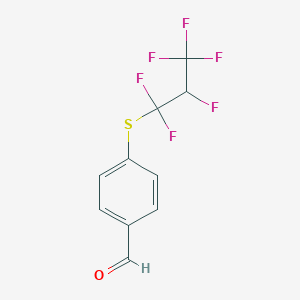
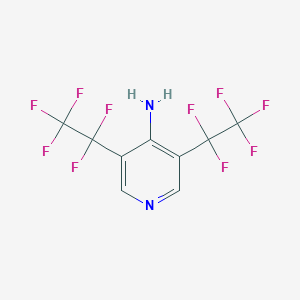
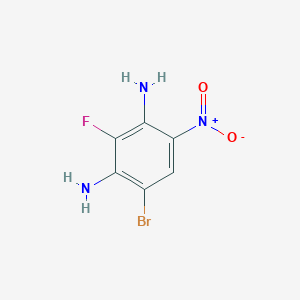
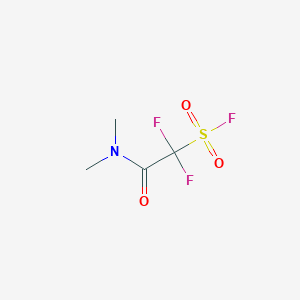
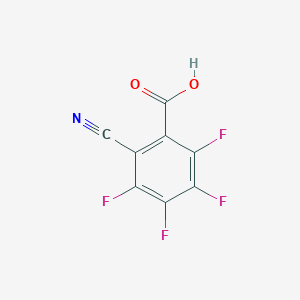
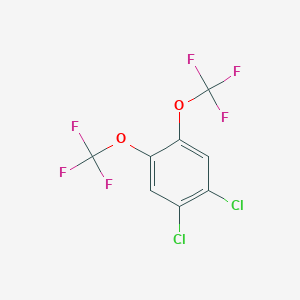
![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)
